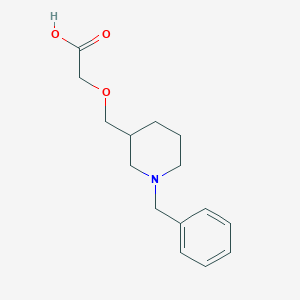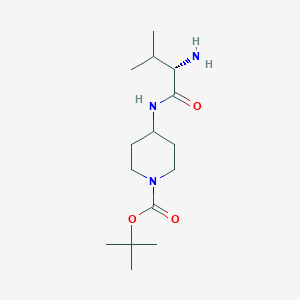![molecular formula C20H31N3O3 B7918129 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918129.png)
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperidine ring, an amino acid moiety, and an ester functional group, making it a subject of interest for its diverse reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The preparation process may include:
Formation of the Piperidine Ring: : This step involves the cyclization of a suitable linear precursor to form the piperidine ring.
Introduction of the Amino Acid Moiety: : A key step involves the incorporation of the S-2-Amino-propionyl group, which can be achieved through peptide coupling reactions using reagents like carbodiimides.
Esterification: : The final steps involve the formation of the isopropyl-carbamic acid benzyl ester group through esterification reactions under mild conditions, often using catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using efficient and cost-effective methods. This might involve optimization of reaction conditions, including temperature, solvent choice, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidative transformations can modify the functional groups present in the molecule, potentially leading to the formation of new derivatives.
Reduction: : Reduction reactions can be used to selectively reduce certain functional groups, such as ester or amide moieties, to their corresponding alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Applications De Recherche Scientifique
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester has various applications in scientific research, including:
Chemistry: : As a versatile intermediate in the synthesis of complex molecules and for studying reaction mechanisms.
Biology: : In the development of new biological probes and tools for investigating cellular processes.
Medicine: : Potential use as a drug candidate or a pharmacological tool to study receptor-ligand interactions and cellular signaling pathways.
Industry: : Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. These interactions can influence cellular signaling pathways and physiological processes, making it a valuable compound for therapeutic development and scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(2-Aminoethyl)piperidine]
[1-(2-Amino-propionyl)-piperidine]
[1-Benzyl-4-((2-amino-propionyl)-piperidine)]
Uniqueness
What sets [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester apart from similar compounds is its specific stereochemistry and functional groups. The presence of the S-2-Amino-propionyl group and the benzyl ester moiety provides unique reactivity and binding properties, making it particularly suitable for certain applications in medicinal chemistry and biological research.
That's a detailed dive into this compound! Where would you like to go from here?
Propriétés
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-8-5-4-6-9-17)13-18-10-7-11-22(12-18)19(24)16(3)21/h4-6,8-9,15-16,18H,7,10-14,21H2,1-3H3/t16-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFVENMEDRTMO-ATNAJCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7918060.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918076.png)


![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918083.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918105.png)
![2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918106.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918114.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918116.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918124.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918136.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918142.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918155.png)
